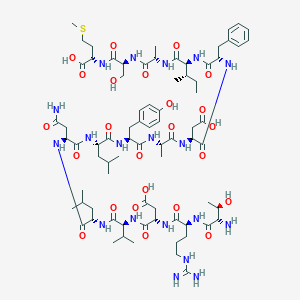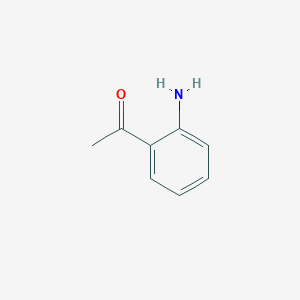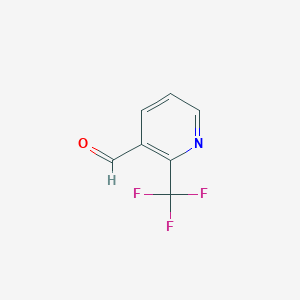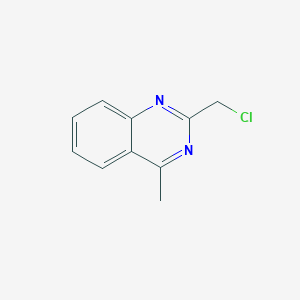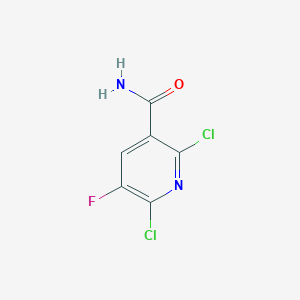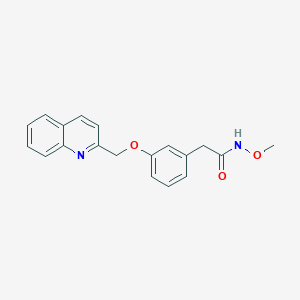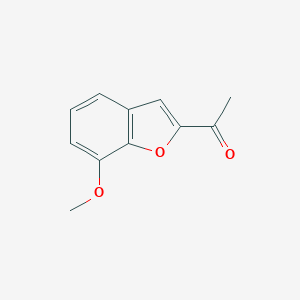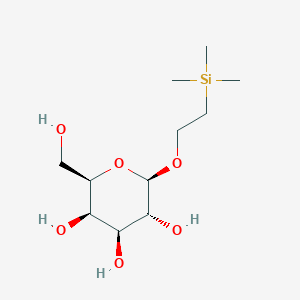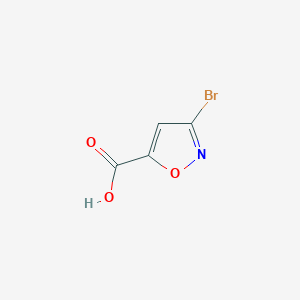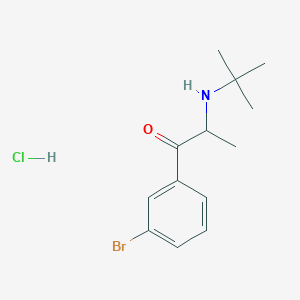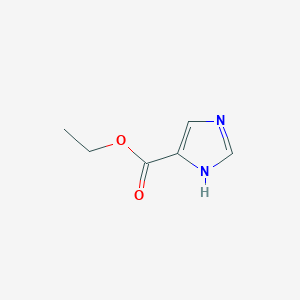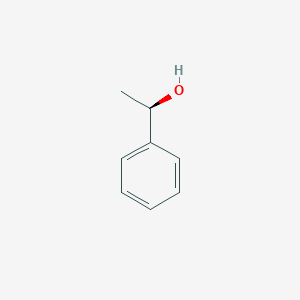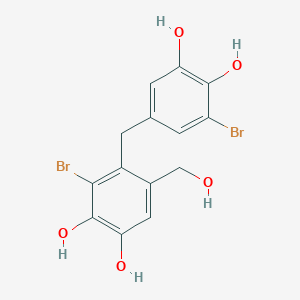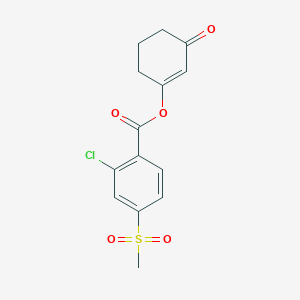![molecular formula C17H19NO5 B046818 2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide CAS No. 112010-92-1](/img/structure/B46818.png)
2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide, also known as DOM, is a psychoactive drug that belongs to the amphetamine class. It was first synthesized in the late 1950s by Alexander Shulgin, a renowned chemist and pharmacologist. The chemical structure of DOM is similar to that of mescaline, a naturally occurring psychedelic compound found in certain cacti.
Mécanisme D'action
The exact mechanism of action of 2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide is not fully understood, but it is thought to involve the activation of the 5-HT2A receptor and other serotonin receptors in the brain. This leads to an increase in the levels of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide are complex and can vary depending on the dose and route of administration. At low doses, 2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide can produce mild psychedelic effects, such as changes in perception, mood, and thought processes. At higher doses, it can cause more intense effects, including hallucinations, altered sense of time, and ego dissolution.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide has several advantages for use in lab experiments, including its high potency and selectivity for the 5-HT2A receptor. However, it also has several limitations, including its potential for abuse and the need for specialized equipment and safety precautions when handling the compound.
Orientations Futures
There are several potential future directions for research on 2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide and other psychedelic compounds. These include further studies on the mechanism of action of these drugs, as well as their potential therapeutic applications for the treatment of mental health conditions. Additionally, research on the safety and efficacy of these drugs in clinical settings is needed to determine their potential as therapeutic agents.
Méthodes De Synthèse
The synthesis of 2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide involves several steps, starting with the condensation of 2,4-dimethoxybenzaldehyde with nitroethane to form the nitrostyrene intermediate. This is followed by reduction of the nitro group to an amine using a reducing agent such as lithium aluminum hydride. The resulting amine is then acetylated using acetic anhydride to form the final product, 2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide.
Applications De Recherche Scientifique
2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide has been used extensively in scientific research to study the effects of psychedelic drugs on the brain and behavior. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. Studies have also suggested that 2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide may have potential therapeutic applications for the treatment of various mental health conditions, including depression, anxiety, and PTSD.
Propriétés
Numéro CAS |
112010-92-1 |
|---|---|
Nom du produit |
2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide |
Formule moléculaire |
C17H19NO5 |
Poids moléculaire |
317.34 g/mol |
Nom IUPAC |
2-hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide |
InChI |
InChI=1S/C17H19NO5/c1-22-13-8-11(15(19)10-6-4-3-5-7-10)12(9-14(13)23-2)16(20)17(18)21/h3-9,15-16,19-20H,1-2H3,(H2,18,21) |
Clé InChI |
ZOMWRXBGGDBLDN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)C(C2=CC=CC=C2)O)C(C(=O)N)O)OC |
SMILES canonique |
COC1=C(C=C(C(=C1)C(C2=CC=CC=C2)O)C(C(=O)N)O)OC |
Synonymes |
Benzeneacetamide, -alpha--hydroxy-2-(hydroxyphenylmethyl)-4,5-dimethoxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



